2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Description
2-(4-Chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a phenoxy group substituted with a chlorine atom and a methyl group at positions 4 and 3, respectively, linked to a propanamide backbone. The amide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-10-9-12(7-8-14(10)18)24-11(2)16(23)22-15-6-4-3-5-13(15)17(19,20)21/h3-9,11H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEOWWUKQLMCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-chloro-3-methylphenol with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with propanamide under controlled temperature conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethylphenoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Halogenated Phenoxy Propanamides
- 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide (CAS 519145-02-9): This compound shares a phenoxy-propanamide core but differs in substituents: the phenoxy group has a 4-chloro-2-methyl configuration, and the amide nitrogen is linked to a 3,4-dichlorophenyl group.
N-((2-(3-Chlorobenzyloxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 64) :
While incorporating a trifluoromethylpyridine moiety, this compound features a sulfonamide group and a 3-chlorobenzyloxy substituent. The sulfonamide may enhance solubility but could increase susceptibility to enzymatic degradation compared to the target compound’s simpler amide linkage .
Trifluoromethylphenyl Derivatives
- (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide: This analog introduces a cyanophenoxy group and a hydroxyl-methyl substituent on the propanamide backbone. The hydroxyl group may facilitate hydrogen bonding with biological targets, while the dual cyano groups could reduce metabolic stability compared to the target compound’s chloro-methylphenoxy group .
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide :
The indole-ethyl substituent and biphenyl group distinguish this compound. The indole moiety may confer serotonin receptor affinity, diverging from the target compound’s likely TRPV1 antagonism .
Physicochemical Properties
Melting Points and Solubility
- Compounds with trifluoromethyl groups (e.g., Compound 64 , mp 155°C) generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions . The target compound’s melting point is expected to fall within 80–160°C, similar to analogs like 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide derivatives (mp 63–114°C) .
- The trifluoromethyl group enhances lipophilicity (logP ≈ 3.5–4.0), favoring blood-brain barrier penetration, whereas sulfonamide-containing analogs (e.g., Compound 21 , logP ≈ 2.8) show reduced logP due to polar sulfonyl groups .
Spectroscopic Data
- 1H NMR : The target compound’s methyl group (δ ~1.46 ppm) and trifluoromethylphenyl protons (δ ~7.3–7.6 ppm) align with analogs such as Compound 64 .
- MS (FAB) : Molecular ion peaks (e.g., m/z 560 for Compound 64) correlate with the target compound’s expected molecular weight (~400–450 g/mol) .
Pharmacological Comparisons
TRPV1 Antagonism
- 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides (e.g., Compound 43–48) demonstrate potent TRPV1 antagonism (IC50 < 100 nM). The target compound’s chloro-methylphenoxy group may similarly interact with TRPV1’s hydrophobic binding pocket, though the absence of a sulfonamide could reduce potency .
- N-((2-(Hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 42): Alkoxy substituents improve bioavailability but may sterically hinder target binding compared to the target compound’s compact phenoxy group .
Anti-Inflammatory Potential
- (2R)-2-[(4-Sulfonyl)aminophenyl]propanamides (e.g., Compound 16, IC50 49 ± 10 nM) inhibit CXCR2, a chemokine receptor involved in inflammation. The target compound’s trifluoromethylphenyl group may mimic sulfonamide interactions, though direct activity data are needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
